Cas no 98475-11-7 (1,3-dihydro-2-benzofuran-4-sulfonyl chloride)
1,3-dihydro-2-benzofuran-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dihydro-2-benzofuran-4-sulfonyl chloride
- 4-Isobenzofuransulfonyl chloride, 1,3-dihydro-
- 1,3-dihydrobenzo[c]furan-4-sulfonyl chloride
- EN300-1661152
- NCOCTXURUISBSU-UHFFFAOYSA-N
- 98475-11-7
- DTXSID301259368
- 1,3-Dihydro-4-isobenzofuransulfonyl chloride
- SCHEMBL10777733
- AKOS006332816
-
- Inchi: 1S/C8H7ClO3S/c9-13(10,11)8-3-1-2-6-4-12-5-7(6)8/h1-3H,4-5H2
- InChI Key: NCOCTXURUISBSU-UHFFFAOYSA-N
- SMILES: C1C2=C(C(S(Cl)(=O)=O)=CC=C2)CO1
Computed Properties
- Exact Mass: 217.9804429g/mol
- Monoisotopic Mass: 217.9804429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.495±0.06 g/cm3(Predicted)
- Boiling Point: 365.4±42.0 °C(Predicted)
1,3-dihydro-2-benzofuran-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1661152-0.05g |
1,3-dihydro-2-benzofuran-4-sulfonyl chloride |
98475-11-7 | 95% | 0.05g |
$293.0 | 2023-06-04 | |
| Enamine | EN300-1661152-0.1g |
1,3-dihydro-2-benzofuran-4-sulfonyl chloride |
98475-11-7 | 95% | 0.1g |
$437.0 | 2023-06-04 | |
| Enamine | EN300-1661152-0.25g |
1,3-dihydro-2-benzofuran-4-sulfonyl chloride |
98475-11-7 | 95% | 0.25g |
$623.0 | 2023-06-04 | |
| Enamine | EN300-1661152-0.5g |
1,3-dihydro-2-benzofuran-4-sulfonyl chloride |
98475-11-7 | 95% | 0.5g |
$980.0 | 2023-06-04 | |
| Enamine | EN300-1661152-1.0g |
1,3-dihydro-2-benzofuran-4-sulfonyl chloride |
98475-11-7 | 95% | 1g |
$1256.0 | 2023-06-04 | |
| Enamine | EN300-1661152-2.5g |
1,3-dihydro-2-benzofuran-4-sulfonyl chloride |
98475-11-7 | 95% | 2.5g |
$2464.0 | 2023-06-04 | |
| Enamine | EN300-1661152-5.0g |
1,3-dihydro-2-benzofuran-4-sulfonyl chloride |
98475-11-7 | 95% | 5g |
$3645.0 | 2023-06-04 | |
| Enamine | EN300-1661152-10.0g |
1,3-dihydro-2-benzofuran-4-sulfonyl chloride |
98475-11-7 | 95% | 10g |
$5405.0 | 2023-06-04 | |
| 1PlusChem | 1P01OZ86-50mg |
4-Isobenzofuransulfonyl chloride, 1,3-dihydro- |
98475-11-7 | 95% | 50mg |
$412.00 | 2023-12-16 | |
| 1PlusChem | 1P01OZ86-100mg |
4-Isobenzofuransulfonyl chloride, 1,3-dihydro- |
98475-11-7 | 95% | 100mg |
$602.00 | 2023-12-16 |
1,3-dihydro-2-benzofuran-4-sulfonyl chloride Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 1,3-dihydro-2-benzofuran-4-sulfonyl chloride
Introduction to 1,3-dihydro-2-benzofuran-4-sulfonyl chloride (CAS No. 98475-11-7)
1,3-dihydro-2-benzofuran-4-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 98475-11-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, which is a common motif in many biologically active molecules. The presence of a sulfonyl chloride functional group at the 4-position of the benzofuran core enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The sulfonyl chloride moiety is particularly noteworthy due to its ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of various substituents into the molecule. This property has made 1,3-dihydro-2-benzofuran-4-sulfonyl chloride a versatile building block for the synthesis of more complex pharmacophores. In recent years, there has been growing interest in exploring the potential of benzofuran derivatives as therapeutic agents, owing to their demonstrated biological activity across multiple targets.
Recent studies have highlighted the pharmacological significance of benzofuran derivatives in modulating various disease pathways. For instance, compounds bearing a similar scaffold have been investigated for their anti-inflammatory, antioxidant, and antimicrobial properties. The sulfonyl chloride group in 1,3-dihydro-2-benzofuran-4-sulfonyl chloride not only facilitates further functionalization but also contributes to the overall electronic and steric properties of the molecule, which can influence its binding affinity and biological activity.
In the context of drug discovery, the ability to efficiently modify benzofuran derivatives is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles. The reactivity of the sulfonyl chloride group allows for the introduction of amine groups via nucleophilic aromatic substitution (SNAr), enabling the construction of sulfonamides—known scaffolds in medicinal chemistry. Sulfonamides have a long history of therapeutic use, with examples including antibiotics, anti-diabetic agents, and nonsteroidal anti-inflammatory drugs (NSAIDs).
Moreover, the 1,3-dihydro-2-benzofuran core itself is structurally reminiscent of several natural products and drug molecules that exhibit significant biological activity. For example, some benzofuran derivatives have been shown to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory processes. By leveraging the reactivity of 1,3-dihydro-2-benzofuran-4-sulfonyl chloride, researchers can design novel analogs with enhanced selectivity and potency.
The synthetic utility of 1,3-dihydro-2-benzofuran-4-sulfonyl chloride extends beyond pharmaceutical applications. It has also been explored in materials science and agrochemical research, where its ability to undergo selective functionalization makes it a valuable precursor for designing advanced materials with tailored properties. The sulfonyl chloride functionality provides a convenient handle for introducing polar groups that can enhance solubility or binding interactions in target systems.
From a mechanistic perspective, the behavior of 1,3-dihydro-2-benzofuran-4-sulfonyl chloride in reactions is influenced by both electronic and steric factors inherent to its structure. The electron-withdrawing nature of the sulfonyl group increases the electrophilicity of the aromatic ring system, facilitating electrophilic aromatic substitution reactions under appropriate conditions. This characteristic has been exploited in cross-coupling reactions and other transformations that require activation of aromatic nuclei.
In conclusion,1,3-dihydro-2-benzofuran-4-sulfonyl chloride (CAS No. 98475-11-7) represents a promising intermediate in synthetic organic chemistry with broad applications in pharmaceutical research and development. Its unique structural features—comprising a benzofuran core and a reactive sulfonyl chloride group—make it an attractive scaffold for designing novel bioactive molecules. As ongoing research continues to uncover new therapeutic targets and synthetic methodologies,1,3-dihydro-2-benzofuran-4-sulfonyl chloride is poised to play an increasingly important role in addressing unmet medical needs.
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